(4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone
Description
(4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is a heterocyclic compound featuring a fused furopyrrole core linked to a piperazine ring substituted with a 2-hydroxyphenyl group. This structure combines aromatic and aliphatic heterocycles, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
4H-furo[3,2-b]pyrrol-5-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15-4-2-1-3-14(15)19-6-8-20(9-7-19)17(22)13-11-16-12(18-13)5-10-23-16/h1-5,10-11,18,21H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBFEHDUKJFAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=CC4=C(N3)C=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furo[3,2-b]pyrrole ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the furo[3,2-b]pyrrole intermediate.
Introduction of the methanone group: This can be done through acylation reactions using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the methanone group, converting it to a methanol derivative.
Substitution: The piperazine ring can undergo substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Methanol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperazine-Linked Methanones
Target Compound :
- Core : 4H-furo[3,2-b]pyrrole + piperazine.
- Substituents : 2-hydroxyphenyl on piperazine.
- Key Features : Hydroxyl group enhances hydrophilicity; fused furopyrrole may improve metabolic stability compared to simple furans.
- Compound: (furan-2-yl)(4-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzene-1-sulfonyl}piperazin-1-yl)methanone Core: Furan + piperazine. Substituents: Sulfonyl-linked oxadiazole and 4-methylphenyl. Key Differences: Sulfonyl and oxadiazole groups increase electron-withdrawing effects and may enhance thermal stability.
- Compound: 5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone Core: Dihydropyrazole + benzodioxole. Substituents: Furan and phenyl groups. Key Differences: The dihydropyrazole core introduces conformational rigidity, while benzodioxole may improve oxidative stability. Lacks piperazine, reducing basicity and solubility in acidic environments .
Hydrazone and Pyrazolone Derivatives
- Compound (4l): 4-(2-(4-hydroxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one Core: Pyrazolone + hydrazone. Substituents: 4-hydroxyphenyl. Key Differences: Hydrazone linkage introduces pH-dependent tautomerism, which may affect reactivity. The absence of a piperazine ring limits its ability to form salt derivatives, reducing bioavailability .
Pharmacological and Physicochemical Properties
Solubility and Stability
- Target Compound: The 2-hydroxyphenyl group likely improves aqueous solubility via hydrogen bonding, but may increase susceptibility to oxidative degradation compared to non-hydroxylated analogs (e.g., ’s 4-methylphenyl).
- Degradation Products: Piperazine-containing drugs like Teneligliptin degrade under basic/thermal conditions, forming products such as TENE-D1 (piperazine-pyrrolidine methanone). This suggests the target compound’s piperazine linkage may also be vulnerable to hydrolysis or thermal stress .
Comparative Data Table
Biological Activity
The compound (4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is a complex organic molecule notable for its potential biological activities. Its unique structure combines a furo[3,2-b]pyrrole ring with a piperazine moiety, linked through a methanone group, which may confer various pharmacological properties.
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the furo[3,2-b]pyrrole ring through cyclization reactions.
- Attachment of the piperazine moiety via nucleophilic substitution.
- Introduction of the methanone group through acylation reactions using acyl chlorides or anhydrides.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and specificity can lead to modulation of biological pathways, potentially affecting processes like enzyme inhibition or receptor activation.
Enzyme Inhibition
Research indicates that derivatives of this compound may exhibit inhibitory effects on enzymes such as tyrosinase (TYR) , which is crucial in melanin biosynthesis. Inhibitors of TYR are being explored for their therapeutic potential in conditions like hyperpigmentation and melanoma. Studies have shown that certain derivatives display significant antioxidant activity and low cytotoxicity, making them promising candidates for further development .
Case Studies
- Anti-Melanogenic Activity : A study evaluated several derivatives against TYR from Agaricus bisporus, identifying compounds that inhibited enzyme activity effectively while maintaining low toxicity in cellular models. The most potent inhibitors were found to enhance interactions within the catalytic site of TYR, suggesting structural modifications can significantly improve efficacy .
- Pharmacological Profiling : The compound's ability to act as an active inhibitor was confirmed through biochemical assays using L-Tyrosine as a substrate, indicating its potential role in therapeutic applications targeting melanogenesis .
Comparative Analysis
To better understand the uniqueness and potential applications of (4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4H-furo[3,2-b]pyrrol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone | Methoxy group instead of hydroxy | Varies; less potent against TYR |
| (4H-furo[3,2-b]pyrrol-5-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone | Chlorine substituent | Moderate inhibition observed |
| (4H-furo[3,2-b]pyrrol-5-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanone | Nitro group presence | Potentially higher toxicity |
The presence of the hydroxyphenyl group in the target compound enhances its interaction capabilities with biological targets compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
